exo-Tetrahydrocannabinol
Overview
Description
exo-Tetrahydrocannabinol: is a rare isomer of tetrahydrocannabinol, developed in the 1970sThis compound is a byproduct formed during the synthesis of tetrahydrocannabinol and can also be formed by post-extraction processes used to clean up extracts . It has been identified as a component of grey market vaping liquids sold for use in humans .
Preparation Methods
Synthetic Routes and Reaction Conditions: exo-Tetrahydrocannabinol can be synthesized from Delta-8-tetrahydrocannabinol by several different routes. One method involves the addition and elimination of hydrochloric acid to tetrahydrocannabinol isomers . Another method involves the synthesis of (-)-delta-9 (11)-trans-tetrahydrocannabinol .
Industrial Production Methods: The industrial production of this compound is not well-documented, likely due to its status as a rare isomer and its limited commercial applications. the synthesis methods mentioned above can be scaled up for industrial production.
Chemical Reactions Analysis
Types of Reactions: exo-Tetrahydrocannabinol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can lead to the formation of reduced derivatives.
Scientific Research Applications
exo-Tetrahydrocannabinol has several scientific research applications, including:
Chemistry: It is used in the study of synthetic pathways and reaction mechanisms.
Biology: It is used to study the effects of cannabinoids on biological systems.
Medicine: It has potential therapeutic applications, including as an antagonist of the CB1 receptor in humans.
Industry: It is used in the production of vaping liquids and other cannabis-related products.
Mechanism of Action
exo-Tetrahydrocannabinol exerts its effects by interacting with the cannabinoid receptors in the human body. It has been suggested as an antagonist of the CB1 receptor, which means it can block the effects of other cannabinoids that activate this receptor . The molecular targets and pathways involved in its mechanism of action are still being studied, but it is known to significantly reduce the effects of Delta-9-tetrahydrocannabinol .
Comparison with Similar Compounds
- Delta-8-tetrahydrocannabinol
- Delta-9-tetrahydrocannabinol
- Delta-10-tetrahydrocannabinol
- Hexahydrocannabinol
- Iso-tetrahydrocannabinol
Comparison: exo-Tetrahydrocannabinol is unique among these compounds due to its rare isomeric form and its specific interaction with the CB1 receptor as an antagonist . While other tetrahydrocannabinols, such as Delta-8-tetrahydrocannabinol and Delta-9-tetrahydrocannabinol, are known for their psychoactive effects, this compound has been shown to reduce these effects .
Properties
IUPAC Name |
(6aR,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h12-13,16-17,22H,2,5-11H2,1,3-4H3/t16-,17-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYYFUGUUIRBML-IAGOWNOFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C2C3CC(=C)CCC3C(OC2=C1)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=C2[C@@H]3CC(=C)CC[C@H]3C(OC2=C1)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168570 | |
Record name | delta(9-11)-Tetrahydrocannabinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16849-44-8, 27179-28-8 | |
Record name | delta(9-11)-Tetrahydrocannabinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016849448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | exo-Tetrahydrocannabinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027179288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | delta(9-11)-Tetrahydrocannabinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EXO-TETRAHYDROCANNABINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D04V28WF1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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